molecular formula C15H20F2N2O B4616898 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide

2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide

カタログ番号: B4616898
分子量: 282.33 g/mol
InChIキー: FHFPCSJABHDOEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide is a useful research compound. Its molecular formula is C15H20F2N2O and its molecular weight is 282.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.15436959 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzyme Inhibition and Neurological Applications

  • Anti-Acetylcholinesterase Activity : Research on piperidine derivatives, including structures similar to 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. This is particularly relevant for the development of treatments for neurological disorders such as Alzheimer's disease. Substitutions at the benzamide moiety were found to enhance activity, indicating the potential for these compounds in medicinal chemistry for neurological applications (Sugimoto et al., 1990).

Synthetic Methods and Chemical Properties

  • Glycosylation Reactions : The study of fluorinated compounds, including those structurally related to this compound, has provided insights into the effects of fluorine substituents on glycosylation stereoselectivity. This research is significant for understanding the chemical properties of fluorinated molecules and their applications in synthesis (Crich & Vinogradova, 2007).

Medicinal Chemistry and Drug Development

  • Antineoplastic Tyrosine Kinase Inhibitors : Studies on compounds with structural features akin to this compound have explored their metabolism in the context of antineoplastic tyrosine kinase inhibitors. These studies aim to understand the metabolic pathways, enhancing the development of more effective cancer treatments. The main metabolites identified suggest significant enzymatic hydrolysis, highlighting the compound's metabolism and potential pharmacokinetic properties (Gong et al., 2010).

Radioligand Development for Imaging

  • PET Imaging Agents : The synthesis of derivatives for potential PET imaging agents, including structural analogs of this compound, underscores the ongoing research in developing novel diagnostic tools for various diseases. This includes efforts to identify new PET ligands that can target specific receptors or biological markers in the body, providing insights into disease mechanisms and contributing to the advancement of personalized medicine (Wang et al., 2013).

作用機序

Target of Action

The primary target of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes apoptosis in tumor cells .

Biochemical Pathways

The affected pathway is the HIF-1 pathway, which is involved in the cellular response to hypoxia . The compound’s action on this pathway leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . Overexpression of hif-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, nip3, noxa, or hgtd-p .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the promotion of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 , which is a key player in the execution-phase of cell apoptosis.

Action Environment

The action of this compound is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a common characteristic of solid tumors and can influence the efficacy and stability of the compound. The compound’s ability to activate HIF-1 pathways under these conditions allows it to effectively target and induce apoptosis in hypoxic tumor cells .

特性

IUPAC Name

2,6-difluoro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O/c1-2-8-19-9-6-11(7-10-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,11H,2,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFPCSJABHDOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。